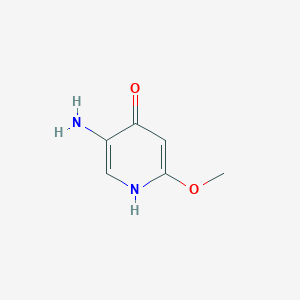![molecular formula C17H17NO3 B1445568 {3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid CAS No. 1375069-13-8](/img/structure/B1445568.png)
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
説明
“{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid” is a chemical compound with the molecular formula C17H17NO3 . It has a molecular weight of 283.32 .
Molecular Structure Analysis
The molecular structure of “{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid” is represented by the formula C17H17NO3 . This indicates that the molecule is composed of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid” include a molecular weight of 283.32 . Unfortunately, other specific properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds derived from acetic acid ethyl esters, which include "{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid", have been synthesized and shown to possess antimicrobial activity against various microorganisms. These compounds have been particularly effective against bacterial strains, although no antifungal activity was observed against yeast-like fungi (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Antioxidation Activities
In another study, derivatives of phenyl acetic acid were synthesized and demonstrated significant antioxidation activities. This was particularly evident in the compound's ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent (Ren, 2004).
Gas Chromatographic-Mass Spectrometric Analysis
Phenylacetic acid, a derivative of "{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid", has been studied for its role as a neuromodulator. Its concentration in biological fluids is indicative of phenyl ethylamine levels, which are relevant in the assessment of various affective disorders, such as depression and schizophrenia (Mangani et al., 2004).
Enhancement of Reactivity in Material Science
Phloretic acid, closely related to phenylacetic acid, has been used as a renewable building block in material science. It enhances the reactivity of molecules towards benzoxazine ring formation, indicating its applicability in developing materials with specific properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Synthesis of Ethylene Diamine Dihydroxy Phenyl Acetic Acid
Ethylene diaminedihydroxy phenyl acetic acid, a derivative of phenylacetic acid, has been synthesized for agricultural use as an iron chelating agent. It has shown efficiency in releasing iron in plants, particularly in calcareous soils (Nejati, Moradi, & Kalantari, 2015).
Stereoselective Synthesis
Research also includes the stereoselective synthesis of compounds using copper-catalyzed hydroarylation, where derivatives of phenylacetic acid have been employed (Kirai & Yamamoto, 2011).
Vibrational and Electronic Studies
Further, the vibrational and electronic properties of compounds like 3-Bromo Phenyl Acetic acid have been explored, revealing insights into their chemical, electronic, thermodynamic, and biological activities (Rahuman et al., 2020).
Phenolic Acid Analysis in Food Chemistry
In the field of food chemistry, phenolic acids, including hydroxyphenylacetic acids, have been identified and quantified in apple peels and pulp. This research contributes to understanding the nutritional and health-related aspects of fruits (Lee, Chan, & Mitchell, 2017).
特性
IUPAC Name |
2-[3-[3-(ethylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-18-17(21)15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFDLRCJKCXOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742998 | |
| Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375069-13-8 | |
| Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)







![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)

